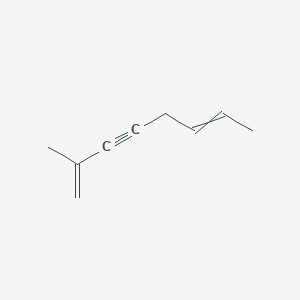
2-Methylocta-1,6-dien-3-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylocta-1,6-dien-3-yne is an organic compound characterized by the presence of both double and triple bonds within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylocta-1,6-dien-3-yne typically involves the use of alkenes as starting materials. One common method is the double elimination reaction, where a dihaloalkane undergoes dehydrohalogenation to form the alkyne. This process often employs strong bases such as sodium amide (NaNH₂) in ammonia (NH₃) to facilitate the elimination reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar elimination reactions. The choice of reagents and conditions is optimized for yield and purity, ensuring the efficient production of the compound.
化学反应分析
Types of Reactions: 2-Methylocta-1,6-dien-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
科学研究应用
2-Methylocta-1,6-dien-3-yne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-Methylocta-1,6-dien-3-yne involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the target molecules. The pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
3,7-Dimethylocta-1,6-dien-3-yl acetate: A monoterpenoid with similar structural features but different functional groups.
(2Z,6S)-3-Chloromethyl-1-methoxylocta-2,7(10)-dien-6-ol: Another compound with a similar carbon chain but different substituents.
Uniqueness: 2-Methylocta-1,6-dien-3-yne is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties. This makes it a valuable compound for various chemical and industrial applications.
属性
CAS 编号 |
111837-26-4 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC 名称 |
2-methylocta-1,6-dien-3-yne |
InChI |
InChI=1S/C9H12/c1-4-5-6-7-8-9(2)3/h4-5H,2,6H2,1,3H3 |
InChI 键 |
KFYPWWVJNXAKKX-UHFFFAOYSA-N |
规范 SMILES |
CC=CCC#CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
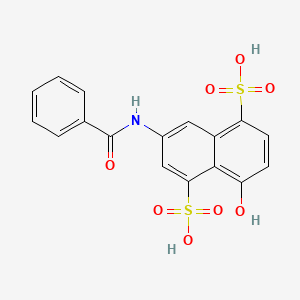

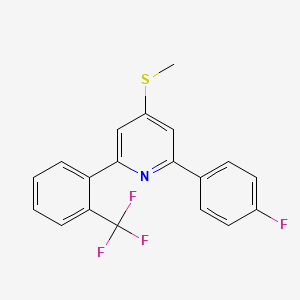
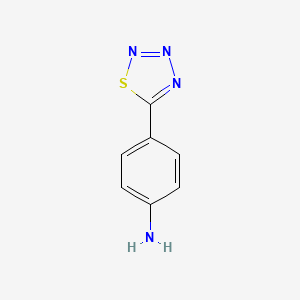
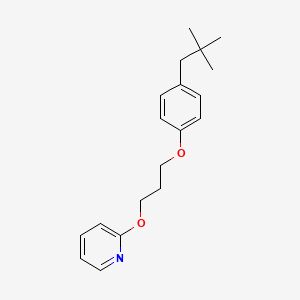

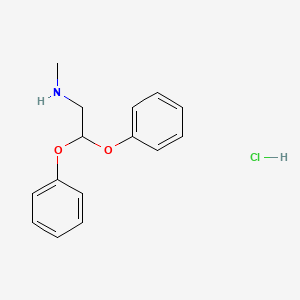
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
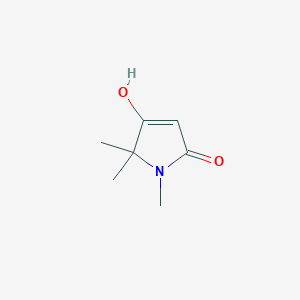
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
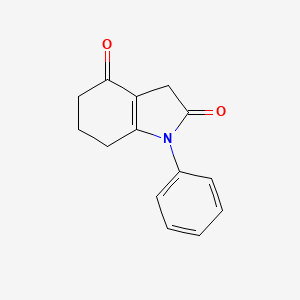
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
